molecular formula C32H25NO4 B2700123 Fmoc-D-Ala(2-Anth)-OH CAS No. 1391555-74-0

Fmoc-D-Ala(2-Anth)-OH

Cat. No.: B2700123
CAS No.: 1391555-74-0
M. Wt: 487.555
InChI Key: CYQGAAWWCDXJIK-SSEXGKCCSA-N
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Description

Fmoc-D-Ala(2-Anth)-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-alanine derivative featuring an anthracene (2-Anth) substituent on the β-carbon of the alanine side chain. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce conformationally constrained or aromatic motifs into peptide sequences. The anthracene group, a polycyclic aromatic hydrocarbon, confers unique electronic and steric properties, enabling applications in fluorescence studies, supramolecular assembly, and materials science .

Properties

IUPAC Name

(2R)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQGAAWWCDXJIK-SSEXGKCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Ala(2-Anth)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is achieved by reacting D-alanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Attachment of the Anthracene Moiety: The anthracene moiety is introduced to the side chain of D-alanine through a coupling reaction. This can be done using a suitable anthracene derivative and a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

    Purification: The final product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Automated peptide synthesizers and large-scale reactors are often used to facilitate the production process.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Ala(2-Anth)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of D-alanine.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DIC or HOBt.

    Oxidation and Reduction: The anthracene moiety can undergo oxidation and reduction reactions, which can be useful in studying redox processes.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA) is used for peptide bond formation.

    Oxidation and Reduction: Various oxidizing and reducing agents can be used depending on the specific reaction conditions required.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields D-Ala(2-Anth)-OH.

    Peptides: Coupling reactions result in the formation of peptides with the anthracene-modified D-alanine residue.

Scientific Research Applications

Chemistry

Fmoc-D-Ala(2-Anth)-OH is used in the synthesis of peptides and peptidomimetics. The anthracene moiety can serve as a fluorescent probe, allowing researchers to study peptide interactions and dynamics using fluorescence spectroscopy.

Biology

In biological research, this compound can be incorporated into peptides to study protein-protein interactions, enzyme-substrate interactions, and cellular uptake mechanisms. The fluorescent properties of the anthracene moiety make it a valuable tool for imaging and tracking peptides in biological systems.

Medicine

The compound has potential applications in drug delivery and diagnostics. Peptides containing this compound can be used to target specific cells or tissues, and the fluorescence can be used for imaging and monitoring therapeutic delivery.

Industry

In the industrial sector, this compound can be used in the development of novel materials and sensors. The unique properties of the anthracene moiety can be exploited to create materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of Fmoc-D-Ala(2-Anth)-OH is primarily related to its ability to participate in peptide synthesis and its fluorescent properties. The Fmoc group protects the amino group during synthesis, allowing for selective reactions. The anthracene moiety can interact with various molecular targets through π-π interactions, hydrogen bonding, and hydrophobic interactions. These interactions can influence the behavior and properties of the peptides in which this compound is incorporated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Fmoc-D-Ala(2-Anth)-OH with structurally analogous Fmoc-protected alanine derivatives:

Compound Substituent Key Properties Applications References
This compound Anthracene High hydrophobicity (log P >5.5), aromatic stacking, fluorescence potential Peptide-based materials, fluorescence probes, supramolecular assemblies
Fmoc-D-Ala(beta-cyclobutyl)-OH Cyclobutyl Conformational constraint, enhanced protease resistance Stabilizing peptide helices, drug delivery systems
Fmoc-D-Ala(Pyr)-OH Pyrene Solubility in CHCl3, CPL activity in tetrapeptides Chiral luminescent materials, optoelectronics
Fmoc-(4-pyridyl)-D-Ala-OH 4-Pyridyl Polar, hydrogen-bonding capability Metal coordination in peptides, catalytic frameworks
Fmoc-L-Ala-D-Ala-OMe Methyl ester Dipeptide precursor, cyclization capability Model studies for intramolecular cyclization, β-sheet formation

Key Differences and Implications

Hydrophobicity and Gelation Behavior :

  • This compound’s anthracene group likely confers high hydrophobicity (log P >5.5), aligning with Fmoc-dipeptides that form stiff gels at pH 4 due to rigid rod-like networks . In contrast, less hydrophobic analogs like Fmoc-L-Ala(Pyr)-OH (log P ~2.8–5.5) form self-supporting gels with syneresis .
  • Pyrene-substituted analogs (e.g., Fmoc-D-Ala(Pyr)-OH) exhibit solubility enhancements when paired with hydrophilic Eg6 units, whereas anthracene’s bulkier structure may reduce solubility without such modifications .

Synthetic Efficiency :

  • This compound’s synthesis likely follows standard Fmoc-SPPS protocols using carbodiimide coupling agents (e.g., EDC/HOBt) . However, steric hindrance from anthracene may reduce coupling efficiency compared to smaller substituents (e.g., cyclobutyl), necessitating optimized conditions such as extended reaction times or microwave assistance .

Functional Versatility: The anthracene moiety enables π-π stacking interactions, useful in designing peptide nanotubes or hydrogels with enhanced mechanical properties . Pyrene analogs, however, are tailored for circularly polarized luminescence (CPL) due to their excimer-forming capacity . Cyclobutyl-substituted derivatives (e.g., Fmoc-D-Ala(beta-cyclobutyl)-OH) improve peptide stability against enzymatic degradation, making them ideal for therapeutic peptides .

Rigorous quality control is critical to avoid undesired beta-Ala insertions .

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